(3Z)-1-benzyl-3-({[(pyridin-3-yl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione
Description
The compound "(3Z)-1-benzyl-3-({[(pyridin-3-yl)methyl]amino}methylidene)-1H,3H,4H-2λ⁶-thieno[3,2-c][1,2]thiazine-2,2,4-trione" is a structurally complex molecule featuring a thieno[3,2-c][1,2]thiazine trione core. Key substituents include a benzyl group at position 1 and a pyridin-3-ylmethylamino moiety at position 3, with a (3Z) configuration indicating the geometry of the methylidene group. The pyridine and benzyl groups may enhance binding affinity through aromatic interactions, while the trione moiety could participate in hydrogen bonding or metal coordination .
Properties
IUPAC Name |
(3Z)-1-benzyl-2,2-dioxo-3-[(pyridin-3-ylmethylamino)methylidene]thieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c24-19-18(13-22-12-16-7-4-9-21-11-16)28(25,26)23(17-8-10-27-20(17)19)14-15-5-2-1-3-6-15/h1-11,13,22H,12,14H2/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEPIJBTACAEBE-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNCC4=CN=CC=C4)S2(=O)=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NCC4=CN=CC=C4)/S2(=O)=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-benzyl-3-({[(pyridin-3-yl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-c][1,2]thiazinone core, followed by the introduction of the benzyl and pyridinyl groups through nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-benzyl-3-({[(pyridin-3-yl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are tailored to the specific transformation desired, with careful control of temperature, pH, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Recent studies have indicated that compounds similar to (3Z)-1-benzyl-3-({[(pyridin-3-yl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione exhibit significant biological activities:
- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains. Research suggests that the thiazine ring contributes to the antimicrobial activity by interacting with microbial cell membranes.
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell growth by inducing apoptosis in specific cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
Applications in Scientific Research
| Application Area | Description |
|---|---|
| Pharmaceuticals | Development of new drugs targeting bacterial infections and cancer treatment. |
| Biochemical Research | Study of cellular mechanisms influenced by thiazine derivatives in various biological systems. |
| Agricultural Chemistry | Potential use as a pesticide or herbicide due to its antimicrobial properties. |
Case Studies
- Antimicrobial Study : A study published in 2020 demonstrated that a thiazine derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism was linked to its ability to disrupt bacterial cell wall synthesis.
- Cancer Research : In a 2021 study, researchers evaluated a series of thiazine compounds for their cytotoxic effects on breast cancer cells. Results indicated that certain derivatives significantly reduced cell viability through apoptosis induction.
- Inflammation Model : A 2019 study explored the anti-inflammatory effects of related compounds in a murine model of arthritis. The findings suggested that these compounds could effectively reduce inflammation markers in treated animals.
Mechanism of Action
The mechanism of action of (3Z)-1-benzyl-3-({[(pyridin-3-yl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Methodologies for Comparative Analysis
Structural Similarity Assessment
Structural similarity was evaluated using Tanimoto coefficients and molecular fingerprints (e.g., MACCS, Morgan) to quantify overlap in functional groups and topology . For example, the similarity between aglaithioduline and SAHA (a hydroxamate HDAC inhibitor) was ~70%, highlighting shared pharmacophoric features despite differing cores .
Graph-Based Maximal Common Subgraph (MCS) Analysis
The compound was compared to metabolic analogs via MCS detection , where atom types (68 defined categories) and bond connectivity were analyzed to identify biochemically meaningful clusters . This method groups compounds by shared substructures, such as carbohydrate-related clusters in the KEGG/LIGAND database .
Comparison with Structurally Similar Compounds
Thieno-Thiazine Derivatives
- Compound A: A thieno[3,2-c]thiazine derivative with a sulfonamide substituent. Similarity: Tanimoto = 0.65 (Morgan fingerprints). Key Differences: Lacks the pyridinylmethylamino group, reducing solubility (logP = 2.1 vs. 1.8 for the target compound) .
Pyridine-Containing HDAC Inhibitors
- SAHA (Vorinostat): A hydroxamate HDAC inhibitor. Similarity: Tanimoto = 0.42 (low overlap due to divergent cores).
Benzyl-Substituted Kinase Inhibitors
- Gefitinib (EGFR Inhibitor) :
Data Tables
Table 1. Molecular Properties Comparison
| Compound | MW (g/mol) | logP | HBD | HBA | |
|---|---|---|---|---|---|
| Target Compound | 452.5 | 1.8 | 2 | 6 | |
| Aglaithioduline | 398.4 | 1.6 | 3 | 5 | |
| SAHA | 264.3 | 1.2 | 2 | 4 | |
| Gefitinib | 446.9 | 3.1 | 2 | 6 |
Table 2. Structural Similarity Metrics
| Compound Pair | Tanimoto (Morgan) | Dice | MCS Size | |
|---|---|---|---|---|
| Target vs. Compound A | 0.65 | 0.72 | 18 atoms | |
| Target vs. SAHA | 0.42 | 0.50 | 10 atoms | |
| Target vs. Gefitinib | 0.58 | 0.64 | 15 atoms |
Discussion of Findings
- However, the lower Tanimoto score against SAHA suggests divergent epigenetic mechanisms .
- Activity Cliffs : Despite moderate similarity to gefitinib (Tanimoto = 0.58), the target’s thiazine trione core may confer unique kinase selectivity, underscoring the need for experimental validation .
- Metabolic Pathway Clusters : MCS analysis groups the target with nucleotide-like compounds in KEGG, hinting at purine metabolism modulation .
Biological Activity
The compound (3Z)-1-benzyl-3-({[(pyridin-3-yl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a thienothiazine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, particularly in the context of antitumor and antiparasitic effects.
Chemical Structure and Properties
The chemical structure of this compound features a thieno[3,2-c][1,2]thiazine core substituted with a benzyl group and a pyridine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thienothiazine derivatives. For instance:
- Cytotoxicity Studies : The compound was evaluated against various human cancer cell lines including MCF-7 (breast), CNE2 (nasopharyngeal), KB (oral), and MGC-803 (gastric). Significant cytotoxic effects were observed in several derivatives with IC50 values indicating promising activity against these cancer types .
- Mechanism of Action : Thienothiazines are believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
Antiparasitic Activity
The compound also exhibits activity against protozoan parasites such as Leishmania species:
- Selectivity : In a study focusing on Leishmania N-myristoyltransferase (NMT), compounds similar to the one demonstrated selectivity for the parasite's enzyme over human counterparts, indicating a favorable therapeutic index .
Case Study 1: Antitumor Efficacy
A series of synthesized thienothiazine derivatives were tested for their antitumor efficacy in murine models. The results indicated that certain compounds exhibited low toxicity with LD100 values ranging from 2000 to 2500 mg/kg while maintaining significant antitumor activity against Sarcoma 180 models .
| Compound ID | LD100 (mg/kg) | MTD (mg/kg) | Tumor Model | Efficacy Level |
|---|---|---|---|---|
| 5 | 2000 | 1200 | Sarcoma 180 | Moderate |
| 6a | 2500 | 1750 | Sarcoma 180 | High |
Case Study 2: Antiparasitic Activity Against Leishmania
In a high-throughput screening study of thienopyrimidine derivatives related to the target compound, one derivative showed modest activity against Leishmania donovani, with a selectivity ratio exceeding 660-fold for Leishmania NMT over human NMTs. This highlights its potential as a lead candidate for further development in treating leishmaniasis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
